2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 832104-76-4
VCID: VC4501508
InChI: InChI=1S/C19H16FN5OS/c1-25-18(15-10-21-16-5-3-2-4-14(15)16)23-24-19(25)27-11-17(26)22-13-8-6-12(20)7-9-13/h2-10,21H,11H2,1H3,(H,22,26)
SMILES: CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Molecular Formula: C19H16FN5OS
Molecular Weight: 381.43

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

CAS No.: 832104-76-4

Cat. No.: VC4501508

Molecular Formula: C19H16FN5OS

Molecular Weight: 381.43

* For research use only. Not for human or veterinary use.

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide - 832104-76-4

Specification

CAS No. 832104-76-4
Molecular Formula C19H16FN5OS
Molecular Weight 381.43
IUPAC Name N-(4-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H16FN5OS/c1-25-18(15-10-21-16-5-3-2-4-14(15)16)23-24-19(25)27-11-17(26)22-13-8-6-12(20)7-9-13/h2-10,21H,11H2,1H3,(H,22,26)
Standard InChI Key VHMDVBKCHWLOKJ-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecule consists of three primary components:

  • A 1H-indol-3-yl group linked to a 4-methyl-4H-1,2,4-triazole ring via a sulfur atom.

  • A thioacetamide bridge connecting the triazole moiety to a 4-fluorophenyl group.

  • Substituents that enable diverse molecular interactions, including hydrogen bonding (fluorine, amide) and hydrophobic interactions (methyl, aromatic rings).

Key structural parameters include:

  • Molecular formula: C₁₉H₁₆FN₅OS

  • Molecular weight: 381.43 g/mol

  • CAS Registry Number: 832104-76-4

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₆FN₅OS
Molecular Weight381.43 g/mol
CAS Number832104-76-4
IUPAC NameN-(4-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
SMILESCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Formation of the triazole core: Cyclocondensation of thiosemicarbazides with acetic acid derivatives under reflux conditions.

  • Introduction of the indole moiety: Coupling reactions using catalysts like DCC (dicyclohexylcarbodiimide) in anhydrous dimethylformamide (DMF).

  • Thioether linkage: Reaction of the triazole-indole intermediate with chloroacetyl chloride, followed by substitution with 4-fluoroaniline.

Critical reaction conditions include:

  • Solvents: DMF, ethanol, or tetrahydrofuran (THF).

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Triethylamine for deprotonation.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Triazole formationThiosemicarbazide, acetic acid, reflux, 12h68–72%
Indole couplingDCC, DMF, N₂ atmosphere, 24h55–60%
Thioacetamide linkageChloroacetyl chloride, K₂CO₃, THF75%

Analytical Characterization

Modern spectroscopic and chromatographic methods validate the compound’s purity and structure:

  • NMR spectroscopy: ¹H NMR signals at δ 2.45 ppm (triazole-CH₃), δ 7.25–8.10 ppm (aromatic protons).

  • LC–MS: Molecular ion peak at m/z 381.43 [M+H]⁺.

  • X-ray crystallography: Confirms planar geometry of the triazole ring and dihedral angles between aromatic systems.

Pharmacological Profile

Mechanism of Action

The compound’s bioactivity likely stems from:

  • Triazole ring: Coordination with metalloenzymes (e.g., cyclooxygenase, topoisomerase).

  • Indole moiety: Intercalation into DNA or modulation of serotonin receptors.

  • Fluorophenyl group: Enhanced membrane permeability and metabolic stability.

Comparative Analysis with Analogues

Table 3: Activity Comparison of Fluorophenyl Derivatives

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)Source
4-Fluorophenyl derivative (target)12.54–8
3-Fluorophenyl analogue18.96–10
4-Bromophenyl analogue9.82–4

Key trends:

  • Electron-withdrawing groups (e.g., Br, F) enhance antimicrobial potency .

  • Para-substitution on the phenyl ring improves anticancer activity compared to meta-substitution .

Applications in Medicinal Chemistry

  • Antitubercular agents: Triazole-indole hybrids inhibit Mycobacterium tuberculosis enoyl-ACP reductase.

  • Kinase inhibitors: Structural analogs suppress B-Raf V600E mutations in melanoma models.

  • Neuroinflammatory modulators: Fluorophenyl groups enhance blood-brain barrier penetration for CNS targets.

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